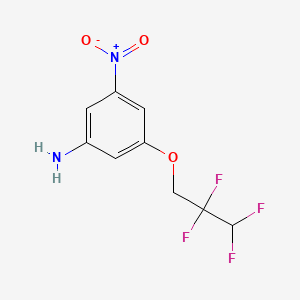

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline

Description

Properties

IUPAC Name |

3-nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O3/c10-8(11)9(12,13)4-18-7-2-5(14)1-6(3-7)15(16)17/h1-3,8H,4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPGJWMGPAHCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OCC(C(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline typically involves the nitration of 5-(2,2,3,3-tetrafluoropropoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline can undergo reduction to form the corresponding amine derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group and the tetrafluoropropoxy group influence the reactivity and orientation of incoming substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

Reduction: 3-Amino-5-(2,2,3,3-tetrafluoropropoxy)aniline.

Substitution: Various substituted derivatives depending on the nature of the electrophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

- 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline serves as a precursor for synthesizing complex fluorinated aromatic compounds. The presence of the nitro group allows for various substitution reactions, leading to diverse derivatives that can be tailored for specific applications.

Reactivity and Derivative Formation

- The compound can undergo reduction to yield 3-amino-5-(2,2,3,3-tetrafluoropropoxy)aniline. This transformation is crucial for developing new materials with enhanced properties.

Biological and Medicinal Applications

Drug Development Potential

- Fluorinated compounds like this compound are studied for their potential in drug development due to their improved metabolic stability and bioavailability. The incorporation of fluorine atoms often enhances the pharmacokinetic properties of pharmaceutical agents.

Anticancer Research

- Recent studies have investigated the compound's derivatives for anticancer activity. The structural modifications enabled by the presence of the tetrafluoropropoxy group may lead to compounds with significant growth inhibition against various cancer cell lines . For instance, similar compounds have shown promising results in inhibiting tumor growth in experimental models .

Industrial Applications

Advanced Materials Development

- In industrial settings, this compound is utilized in creating advanced materials such as polymers and coatings. The incorporation of fluorinated groups can significantly enhance properties like chemical resistance, thermal stability, and hydrophobicity. These characteristics are particularly valuable in high-performance applications where durability is critical.

Specialty Coatings

- The compound's unique properties make it suitable for developing specialty coatings that require high resistance to solvents and environmental degradation. This application is essential in industries such as automotive and aerospace where material performance is paramount.

Case Studies

Mechanism of Action

The mechanism of action of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline in chemical reactions involves the electron-withdrawing effects of the nitro and tetrafluoropropoxy groups. These groups influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the fluorine atoms can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

3-Nitroaniline: Lacks the tetrafluoropropoxy group, making it less hydrophobic and less chemically stable.

5-(2,2,3,3-Tetrafluoropropoxy)aniline: Lacks the nitro group, resulting in different reactivity and applications.

4-Nitro-2-(2,2,3,3-tetrafluoropropoxy)aniline: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.

Uniqueness: 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is unique due to the combined presence of both the nitro and tetrafluoropropoxy groups. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound in various research and industrial applications.

Biological Activity

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is a fluorinated aromatic amine characterized by its unique molecular structure, which includes a nitro group and a tetrafluoropropoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : C9H8F4N2O3

- Molecular Weight : 268.16 g/mol

- Structure : The presence of both the nitro group and the tetrafluoropropoxy group contributes to the compound's reactivity and stability.

Chemical Reactions

This compound can undergo several chemical transformations:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions influenced by the electron-withdrawing effects of the nitro and tetrafluoropropoxy groups.

The biological activity of this compound is largely attributed to its structural features:

- Electron-Withdrawing Effects : The nitro and tetrafluoropropoxy groups enhance the compound's ability to interact with biological targets, potentially affecting enzyme activity and receptor interactions.

- Stability and Bioavailability : The fluorinated structure may improve metabolic stability and bioavailability, making it a candidate for drug development.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar nitro-substituted anilines, compounds demonstrated varying levels of cytotoxicity against different tumor cell lines. For example, certain derivatives exhibited no significant inhibitory effects against six tumor cell lines while maintaining a good safety profile in Vero cell lines . This suggests that while some related compounds may be non-toxic, further testing is necessary to ascertain the safety of this compound.

Synthesis and Evaluation

A study focused on synthesizing a series of fluorinated compounds similar to this compound highlighted their potential as antitubercular agents. Compounds were evaluated using microdilution methods against M. tuberculosis strains. The most potent derivatives showed MIC values as low as 4 μg/mL . This underscores the importance of structural modifications in enhancing biological activity.

Inflammation Studies

Research into anti-inflammatory properties has shown that nitro-substituted compounds can inhibit key inflammatory markers such as COX-2 and IL-1β. For instance, certain derivatives demonstrated significant reductions in these markers when tested in vivo . Although specific data on this compound's anti-inflammatory effects is not yet available, its structural characteristics suggest similar potential.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-Nitroaniline | Lacks tetrafluoropropoxy group | Lower stability |

| 5-(2,2,3,3-Tetrafluoropropoxy)aniline | Lacks nitro group | Different reactivity |

| 4-Nitro-2-(2,2,3,3-tetrafluoropropoxy)aniline | Different substitution pattern | Varies in chemical behavior |

The combination of both functional groups in this compound imparts distinct properties that may enhance its applicability in pharmaceutical development.

Q & A

Basic: What are the optimal synthetic routes for 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline?

Methodological Answer:

The synthesis typically involves introducing the tetrafluoropropoxy group to an aniline precursor followed by nitration. A plausible route includes:

Alkylation : React 3-amino-5-hydroxyaniline with 2,2,3,3-tetrafluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the fluorinated alkoxy group.

Nitration : Treat the intermediate with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.

Key considerations include steric hindrance from the tetrafluoropropoxy group and regioselectivity during nitration. Similar nitro-fluoroaniline syntheses emphasize protecting amine groups to prevent side reactions .

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the positions of the nitro and tetrafluoropropoxy groups. The nitro group deshields adjacent protons, while signals distinguish CF₂ and CF₃ environments.

- FTIR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak at m/z 206.0303 (C₇H₅F₃N₂O₂) .

Advanced: How do the electron-withdrawing nitro and tetrafluoropropoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group deactivates the aromatic ring, reducing electrophilic substitution but facilitating nucleophilic aromatic substitution (NAS) under specific conditions. The tetrafluoropropoxy group enhances lipophilicity and steric bulk, potentially slowing reaction kinetics.

Experimental Design :

- Compare reactivity with analogs lacking the nitro or fluorinated groups.

- Use kinetic studies (e.g., monitoring via HPLC) to quantify rate differences in Suzuki-Miyaura couplings.

- Computational modeling (DFT) predicts electronic effects on transition states .

Advanced: How can researchers resolve contradictions in degradation studies of nitro-aniline derivatives?

Methodological Answer:

Contradictions often arise from varying experimental conditions (pH, light, oxidants). To address this:

Controlled Degradation Experiments : Use standardized Advanced Oxidation Processes (AOPs, e.g., Fenton’s reagent or plasma treatments) to compare degradation pathways .

Analytical Cross-Validation : Combine HPLC (for parent compound quantification) with LC-MS/MS to identify degradation byproducts.

Environmental Simulations : Replicate soil or aqueous conditions (e.g., aerobic vs. anaerobic) to study site-specific fate .

Advanced: How to design experiments to study the environmental fate of this compound in vertical soil layers?

Methodological Answer:

Experimental Design :

Column Studies : Pack soil columns with varying organic matter content. Apply the compound and simulate pumping at different speeds to mimic groundwater flow.

Sampling Strategy : Collect soil cores at depths (0–50 cm) and analyze via GC-MS for spatial distribution.

Modeling : Use transport models (e.g., HYDRUS-1D) to predict partitioning coefficients (Kd) and persistence. Reference studies on aniline migration under pumping stresses .

Advanced: What strategies assess biological interactions of this compound with protein targets?

Methodological Answer:

Molecular Docking : Screen against databases (e.g., PDB) to identify potential binding pockets. Prioritize targets like cytochrome P450 enzymes due to nitro groups’ redox activity.

In Vitro Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or SPR (surface plasmon resonance) for binding kinetics.

Metabolite Profiling : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS. Compare with structurally similar compounds in medicinal chemistry patents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.